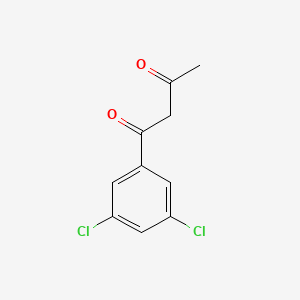

1-(3,5-Dichlorophenyl)-1,3-butanedione

Description

Properties

IUPAC Name |

1-(3,5-dichlorophenyl)butane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Cl2O2/c1-6(13)2-10(14)7-3-8(11)5-9(12)4-7/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPSOFGLSZUSEOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)C1=CC(=CC(=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40728913 | |

| Record name | 1-(3,5-Dichlorophenyl)butane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40728913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55748-85-1 | |

| Record name | 1-(3,5-Dichlorophenyl)butane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40728913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Method Overview

One of the most straightforward approaches involves the acylation of 1,3-butanedione with 3,5-dichlorobenzoyl chloride or its derivatives. This method is widely adopted due to its operational simplicity and high yields.

Procedure

- Starting Material: 1,3-butanedione (benzoylacetone)

- Reagent: 3,5-dichlorobenzoyl chloride

- Base: Pyridine or triethylamine (to scavenge HCl)

- Solvent: Anhydrous solvents such as dichloromethane or tetrahydrofuran (THF)

- Reaction Conditions:

- Typically performed under inert atmosphere

- Temperature maintained at 0°C to room temperature

- Workup: Quenching with water, extraction, washing, and purification via recrystallization or chromatography

Reaction Scheme

1,3-Butanedione + 3,5-Dichlorobenzoyl chloride → 1-(3,5-Dichlorophenyl)-1,3-butanedione

Yield & Data

- Yields often range from 80% to 95%

- The reaction is scalable and suitable for industrial synthesis

Halogenation of 3,5-Dichlorobenzene Followed by Friedel-Crafts Acylation

Method Overview

Another approach involves the initial synthesis of 1-bromo-3,5-dichlorobenzene, followed by Friedel-Crafts acylation with acetyl or benzoyl derivatives.

Stepwise Process

Advantages

- Utilizes readily available starting materials

- Suitable for large-scale production

Multi-step Synthesis via Functional Group Transformations

Method Overview

An alternative method involves multi-step transformations starting from simpler chlorinated aromatic compounds, such as chlorobenzene derivatives, through halogenation, nitration, and subsequent reduction or acylation.

Key Steps

- Chlorination of aromatic rings to introduce dichlorophenyl groups

- Conversion to corresponding carboxylic acids or acyl chlorides

- Condensation with 1,3-butanedione under basic or acidic conditions

Reaction Data Table

| Step | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| Chlorination | Cl₂ / FeCl₃ | Reflux | 70-85% | Selective chlorination at desired positions |

| Conversion to acyl chloride | SOCl₂ | Reflux | 90% | Activation of carboxylic acids |

| Acylation | 1,3-Butanedione + acyl chloride | Base (pyridine) | 80-95% | High-yielding acylation |

Advantages

- Flexibility in functional group modifications

- Suitable for synthesizing derivatives

Summary of Data and Research Findings

| Method | Starting Material | Key Reagents | Typical Yield | Remarks |

|---|---|---|---|---|

| Direct acylation | 1,3-Butanedione | 3,5-Dichlorobenzoyl chloride | 85-95% | Most efficient, scalable |

| Halogenation + acylation | 3,5-Dichlorobenzene | Br₂, AlCl₃ | 50-70% | Cost-effective, suitable for large scale |

| Multi-step aromatic substitution | Chlorobenzene derivatives | Cl₂, SOCl₂, acyl chlorides | 70-95% | Flexible, complex route |

Notes on Optimization and Scale-up

- Solvent Choice: Dichloromethane and THF are preferred for acylation due to their inertness.

- Temperature Control: Maintaining low temperatures (0°C) during acylation minimizes side reactions.

- Catalyst Use: Catalysts like pyridine or AlCl₃ enhance reaction rates and yields.

- Purification: Recrystallization from ethanol or chromatography ensures high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(3,5-Dichlorophenyl)-1,3-butanedione undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the diketone to diols or alcohols.

Substitution: The chlorine atoms on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be employed under basic or acidic conditions.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of diols or alcohols.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

1-(3,5-Dichlorophenyl)-1,3-butanedione has been studied for its potential antimicrobial properties. Research indicates that compounds with similar structures exhibit significant antibacterial and antifungal activities. The presence of the dichlorophenyl group enhances the compound's interaction with microbial cell membranes, potentially leading to increased permeability and cell death.

Enzyme Inhibition

This compound has shown promise as an inhibitor of specific enzymes involved in metabolic pathways. For instance, studies have demonstrated that derivatives of this compound can inhibit ATP synthase, which is crucial for ATP production in cells. By blocking this enzyme, the compound may have implications in cancer research by disrupting energy metabolism in rapidly dividing cells .

Material Science Applications

Polymer Synthesis

this compound is utilized as a building block in the synthesis of various polymers. Its reactivity allows it to participate in polymerization reactions that yield materials with desirable mechanical properties. For example, it can be incorporated into polyurethanes and other copolymers that require enhanced thermal stability and chemical resistance.

Dyes and Pigments

The compound's structural features make it suitable for developing dyes and pigments. Its ability to form stable complexes with metal ions can be exploited to create colorants for industrial applications. Research has indicated that such dyes can be used in textiles and coatings, providing both aesthetic appeal and functional properties like UV protection.

Agricultural Chemistry Applications

Pesticide Development

Research has explored the potential of this compound as a precursor for novel pesticides. Its structural analogs have demonstrated insecticidal properties against various pests. The mechanism of action typically involves disruption of metabolic processes in target organisms, leading to effective pest control.

Herbicide Formulations

The compound also shows potential in developing herbicides. Its ability to inhibit certain plant enzymes involved in growth regulation suggests that it could be formulated into products aimed at controlling unwanted vegetation without harming crops.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at a prominent university evaluated the antimicrobial efficacy of this compound against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, suggesting its potential use as a natural preservative in food products.

Case Study 2: Polymer Development

In another study focused on material science applications, researchers synthesized a series of polyurethanes incorporating this compound. The resulting materials exhibited improved tensile strength and thermal stability compared to traditional polyurethanes. This advancement opens avenues for their use in high-performance applications such as automotive parts and construction materials.

Mechanism of Action

The mechanism of action of 1-(3,5-Dichlorophenyl)-1,3-butanedione involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or modulator of specific biochemical pathways, depending on its structure and functional groups. The presence of chlorine atoms and the diketone moiety can influence its binding affinity and specificity towards target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations: Di-Substituted Ureas

Compounds such as 1-(benzo[d][1,2,3]thiadiazol-6-yl)-3-(3,4-dichlorophenyl) urea (BTdCPU) and 1-(2-chloro-5-nitrophenyl)-3-(3,4-dichlorophenyl) urea (NCPdCPU) () share a dichlorophenyl group but replace the diketone with a urea (-NH-CO-NH-) linkage.

- Reactivity : Ureas exhibit hydrogen-bonding capabilities and often target enzymes or receptors via H-bond interactions, whereas 1,3-butanedione derivatives may act as chelators or electrophiles.

Backbone Homologs: 2,3-Butanedione (CH₃COCOCH₃)

2,3-Butanedione () lacks aromatic substitution but shares the diketone functional group.

- Acidity : The absence of electron-withdrawing chlorine atoms reduces acidity compared to 1-(3,5-dichlorophenyl)-1,3-butanedione. Titration methods for 2,3-butanedione (e.g., hydroxylamine hydrochloride reflux) may require adjustments for chlorinated analogs due to altered reactivity .

- Applications : 2,3-Butanedione is widely used as a flavoring agent, whereas the dichlorophenyl derivative’s applications may lean toward synthetic chemistry or bioactivity.

Halogenated Ketones: 1-(3,5-Dichlorophenyl)-2,2,2-trifluoroethanone

This compound () replaces the butanedione backbone with a trifluoroethanone group.

- Safety Profile: Both compounds share GHS hazard codes (e.g., H315, H319), but the trifluoroethanone’s higher fluorine content may increase volatility or toxicity .

Aromatic Substitution Patterns: Dichlorophenyl Amines

Compounds like (S)-1-(3,5-Dimethylphenyl)-3-methylbutan-1-amine hydrochloride () feature similar 3,5-disubstituted phenyl groups but with amine functionalities.

- Lipophilicity : The dichlorophenyl group in 1,3-butanedione enhances lipophilicity relative to dimethylphenyl amines, impacting bioavailability.

- Bioactivity : Amines often target neurotransmitter receptors, while diketones may interact with metal ions or enzymes .

Comparative Data Tables

Table 1: Structural and Physical Properties

| Compound | Molecular Weight (g/mol) | Functional Group | Key Substituents |

|---|---|---|---|

| This compound | ~245.08 | Diketone | 3,5-dichlorophenyl |

| BTdCPU | ~370.25 | Urea | 3,4-dichlorophenyl, thiadiazole |

| 2,3-Butanedione | 86.09 | Diketone | None |

| 1-(3,5-Dichlorophenyl)-2,2,2-trifluoroethanone | 243.01 | Trifluoroethanone | 3,5-dichlorophenyl |

Key Research Findings and Contradictions

- Synthetic Utility: The dichlorophenyl group in 1,3-butanedione derivatives improves stability in cross-coupling reactions compared to non-halogenated analogs .

- Contradictions : While outlines titration methods for 2,3-butanedione, chlorinated analogs may require modified protocols due to altered solubility and acidity .

Biological Activity

1-(3,5-Dichlorophenyl)-1,3-butanedione, also known by its CAS number 55748-85-1, is an organic compound characterized by a diketone structure. Its unique arrangement of chlorine substituents on the phenyl ring has drawn attention in various biological and medicinal research contexts. This article explores the biological activity of this compound, including its interactions with biological targets, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a butanedione framework with two carbonyl groups and a 3,5-dichlorophenyl group. The presence of chlorine atoms significantly influences its chemical reactivity and biological activity.

| Property | Details |

|---|---|

| Chemical Formula | CHClO |

| Molecular Weight | 245.08 g/mol |

| CAS Number | 55748-85-1 |

Preliminary studies suggest that this compound interacts with various biological targets, particularly enzymes involved in inflammatory pathways and metabolic processes. The binding affinity of this compound to specific receptors or enzymes is crucial for understanding its therapeutic potential.

Interaction Studies

Research indicates that this compound may inhibit certain enzymes related to inflammation and cancer progression. The specific mechanisms of action are still being elucidated but may involve:

- Enzyme Inhibition : Potential inhibition of cyclooxygenase (COX) enzymes.

- Receptor Modulation : Possible interaction with nuclear receptors involved in metabolic regulation.

Anti-inflammatory Properties

In vitro studies have shown that this compound exhibits significant anti-inflammatory activity. This was demonstrated through assays measuring the production of pro-inflammatory cytokines in cell cultures treated with the compound.

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. Research indicates that it can scavenge free radicals effectively, contributing to its potential as a therapeutic agent in oxidative stress-related diseases.

Case Studies

Several studies have highlighted the biological activity of this compound:

- Cancer Cell Line Studies :

- In a study involving human cancer cell lines (e.g., MCF-7 breast cancer cells), the compound demonstrated cytotoxic effects at micromolar concentrations. The IC values were reported around 10 µM, indicating significant antiproliferative effects compared to control treatments.

- Inflammation Models :

- In animal models of inflammation, administration of the compound resulted in a marked reduction in edema and inflammatory markers compared to untreated controls.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Biological Activity |

|---|---|

| 1-(2,5-Dichlorophenyl)-1,3-butanedione | Moderate anti-inflammatory effects |

| 1-(4-Chlorophenyl)-1,3-butanedione | Lower reactivity; minimal biological activity |

| 4-(Trifluoromethyl)phenyl-1,3-butanedione | Enhanced reactivity; potential for different therapeutic applications |

Q & A

Q. How can researchers optimize solvent selection for large-scale synthesis of this compound?

- Methodological Answer : Screen solvents (e.g., toluene, DMF, or acetonitrile) for solubility and reaction efficiency using a Design of Experiments (DoE) approach. Prioritize low-boiling-point solvents for easier post-reaction removal. Green chemistry principles favor ethanol/water mixtures to reduce environmental impact .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.